molecular formula C19H17NO2 B12219037 N-[(2-methoxynaphthyl)methyl]benzamide

N-[(2-methoxynaphthyl)methyl]benzamide

Cat. No.: B12219037
M. Wt: 291.3 g/mol
InChI Key: UPCWJMJWOQQXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methoxynaphthyl)methyl]benzamide is a chemical compound of interest in organic chemistry and pharmaceutical research. Its structure incorporates a benzamide group linked to a 2-methoxynaphthalene moiety, a scaffold known in various scientific applications. Benzamide derivatives are frequently explored in medicinal chemistry for their potential biological activities. Related compounds have been investigated as key intermediates in synthesis and studied for activities such as antiprotozoal properties or as activators for enzymes like glucokinase . The 2-methoxynaphthalene component is a recognized chemical building block . Researchers value this compound for developing novel substances and probing structure-activity relationships. It is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]benzamide

InChI

InChI=1S/C19H17NO2/c1-22-18-12-11-14-7-5-6-10-16(14)17(18)13-20-19(21)15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,20,21)

InChI Key

UPCWJMJWOQQXBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for N 2 Methoxynaphthyl Methyl Benzamide and Its Analogues

Precursor Synthesis and Functionalization Pathways

The successful synthesis of the target compound hinges on the effective preparation of its constituent fragments: the methoxynaphthylmethylamine core and the benzamide (B126) moiety.

Synthesis of Methoxynaphthyl Intermediates

The primary intermediate required from the naphthalene (B1677914) portion is (2-methoxynaphthyl)methanamine. The synthesis of this amine can be approached through several established pathways, typically starting from 2-methoxynaphthalene (B124790) or a derivative thereof.

One common strategy involves the formylation or acylation of 2-methoxynaphthalene to produce an aldehyde or ketone, which can then be converted to the amine. For instance, 2-methoxynaphthalene can undergo Friedel-Crafts acylation to yield 2-acetyl-6-methoxynaphthalene. While this specific isomer is favored under certain conditions, careful temperature control is necessary to achieve regioselectivity. orgsyn.org A more direct route to the desired 1-substituted pattern is the Vilsmeier-Haack reaction on 2-methoxynaphthalene to produce 2-methoxy-1-naphthaldehyde.

Once the aldehyde (2-methoxy-1-naphthaldehyde) is obtained, it can be converted to the target amine, (2-methoxynaphthyl)methanamine, via reductive amination . This widely used method involves the reaction of the aldehyde with an amine source, such as ammonia, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine. wikipedia.org A variety of reducing agents are suitable for this transformation, with sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride [NaBH(OAc)₃] being common choices. masterorganicchemistry.com The use of NaBH₃CN is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Starting MaterialKey TransformationIntermediateReagents for AminationProduct
2-MethoxynaphthaleneVilsmeier-Haack Reaction2-Methoxy-1-naphthaldehyde1. Ammonia (NH₃) 2. Reducing Agent (e.g., NaBH₃CN, H₂/Pd)(2-Methoxynaphthyl)methanamine
2-Methoxy-1-naphthoic acidReduction, Halogenation, Cyanation, Reduction2-Methoxy-1-naphthalenecarbonitrileReducing Agent (e.g., LiAlH₄, H₂/Raney Ni)(2-Methoxynaphthyl)methanamine

An alternative pathway proceeds through a nitrile intermediate. For example, a related compound, 7-methoxy-1-naphthoic acid, can be reduced to the corresponding alcohol, converted to a halide, and then reacted with a cyanide source like potassium cyanide to yield (7-methoxy-1-naphthyl)acetonitrile. google.com This nitrile can then be reduced to the amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A similar sequence starting from 2-methoxy-1-naphthoic acid would provide a viable route to (2-methoxynaphthyl)methanamine.

Synthesis of Benzamide Precursors

The benzamide portion of the target molecule can be derived from several readily available starting materials. The choice of precursor often dictates the strategy used for the final amide bond formation. Key precursors include benzoic acid, benzoyl chloride, and benzonitrile.

From Benzoic Acid: Benzoic acid is a common and economical starting material. It can be converted directly to benzamide by heating it with urea, often catalyzed by boric acid. nih.gov This method avoids harsh reagents but may require elevated temperatures.

From Benzoyl Chloride: Benzoyl chloride is a highly reactive precursor. It readily reacts with an ammonia source, such as concentrated ammonia or ammonium carbonate, to form benzamide in high yield. google.com The reaction is typically fast and exothermic. The mechanism involves nucleophilic attack of ammonia on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. google.com

From Benzonitrile: Benzonitrile can be hydrolyzed to benzamide under either acidic or basic conditions. Treatment with 90% sulfuric acid followed by heating and quenching with ice yields crude benzamide. wikipedia.org Alternatively, hydrolysis can be achieved using hydrogen peroxide in a basic aqueous solution. wikipedia.org

PrecursorMethodKey ReagentsYieldReference
Benzoic AcidDirect AmidationUrea, Boric Acid~65% organic-chemistry.org
Benzoyl ChlorideAcylation of AmmoniaAmmonium Bicarbonate93% wikipedia.org
BenzonitrileAcid Hydrolysis90% H₂SO₄~45-50% wikipedia.org
BenzonitrilePeroxide HydrolysisH₂O₂, NaOH~70-85% wikipedia.org

Amide Bond Formation Strategies

The crucial step in synthesizing N-[(2-methoxynaphthyl)methyl]benzamide is the formation of the amide bond between the (2-methoxynaphthyl)methanamine and a benzoic acid derivative.

Coupling Reactions (e.g., Carbodiimide-mediated, Acyl Chloride routes)

Carbodiimide-Mediated Coupling: This is one of the most common methods for forming amide bonds from a carboxylic acid and an amine. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), activate the carboxylic acid (benzoic acid) to form an O-acylisourea intermediate. google.com This highly reactive intermediate is then susceptible to nucleophilic attack by the amine, in this case, (2-methoxynaphthyl)methanamine.

To improve reaction efficiency and suppress side reactions like racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (HOBt) are frequently used. mdpi.comchemicalbook.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to yield the desired amide and a water-soluble urea byproduct. mdpi.compatsnap.com The rate-determining step is typically the initial reaction between the carboxylic acid and the carbodiimide. mdpi.compatsnap.comresearchgate.net

Acyl Chloride Routes: A more traditional and highly effective method involves the reaction of an amine with an acyl chloride. In this approach, benzoic acid is first converted to the more reactive benzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting benzoyl chloride is then reacted with (2-methoxynaphthyl)methanamine. This reaction, known as the Schotten-Baumann reaction, is often carried out in the presence of a base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the HCl byproduct generated during the reaction.

Ring-Opening Reactions for Benzamide Scaffold Construction

An alternative, less conventional approach to constructing a benzamide scaffold involves the ring-opening of heterocyclic precursors. For example, benzamide derivatives can be synthesized through the nucleophilic ring-opening of oxazolones. Specifically, 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone can undergo ring-opening when attacked by amines. masterorganicchemistry.com While conventional heating may be insufficient for this transformation with less reactive anilines, microwave-assisted reactions have been shown to significantly reduce reaction times and produce good yields of the corresponding benzamide compounds. masterorganicchemistry.com This methodology offers a unique pathway to substituted benzamides that does not rely on traditional carboxylic acid activation.

Diazomethane-mediated Esterification for Precursors

Diazomethane (CH₂N₂) provides a highly efficient, mild, and rapid method for converting carboxylic acids into their corresponding methyl esters. chemicalbook.com While not a direct method for amide formation, it is a relevant strategy for precursor functionalization. The reaction between a carboxylic acid, such as benzoic acid, and diazomethane is instantaneous and proceeds through an acid-base reaction followed by an Sₙ2 displacement, yielding the methyl ester and nitrogen gas. orgsyn.orgthieme-connect.de

This methyl benzoate precursor can then be converted to the final this compound via aminolysis, where it is reacted with (2-methoxynaphthyl)methanamine, often requiring heat or catalysis. Although diazomethane is highly effective, it is also toxic and potentially explosive, necessitating careful handling and preparation in situ. orgsyn.org

Regioselective Functionalization Techniques

The naphthalene scaffold is a crucial component of many active compounds, making its controlled functionalization a significant area of research. researchgate.netnih.gov Traditional electrophilic aromatic substitution reactions on naphthalene derivatives can be difficult to control, often leading to mixtures of isomers. researchgate.net To overcome this, modern organic synthesis employs regioselective C-H activation strategies, which allow for the direct introduction of functional groups at specific positions on the naphthalene ring. nih.govnih.gov

These methods typically utilize directing groups, which are chemical moieties pre-installed on the naphthalene substrate to guide a metal catalyst to a specific C-H bond. This approach enables the functionalization of positions that are electronically dissimilar or sterically hindered, which would be challenging to achieve with conventional methods. nih.gov For the synthesis of a precursor to this compound, a directing group could be strategically placed to facilitate functionalization at the C2 position of the naphthalene core. For instance, a successful proximal directing strategy has been developed to achieve C2- and C8-selective C–H functionalizations. acs.org The development of new templates and ligands continues to expand the scope of these reactions, allowing for precise control over the substitution pattern on the naphthalene scaffold. nih.gov

Table 1: Comparison of Naphthalene Functionalization Strategies

StrategyDescriptionAdvantagesChallenges
Traditional Electrophilic Aromatic Substitution Involves reacting the naphthalene core with an electrophile. The regioselectivity is governed by the electronic properties of existing substituents. researchgate.netSimple reagents and conditions.Often results in mixtures of isomers, poor regioselectivity. researchgate.net
Directed C-H Activation A directing group on the substrate guides a metal catalyst to a specific C-H bond, enabling its functionalization. nih.govHigh regioselectivity, access to otherwise inaccessible positions. nih.govacs.orgRequires synthesis of a substrate with a directing group; catalyst can be expensive.
Copper Catalysis/Template-Assisted Methods Utilizes copper catalysts or removable templates to achieve functionalization at specific sites like the C3 position. acs.orgOffers alternative regioselectivity compared to other methods.Template synthesis and removal adds steps to the overall process.

Catalytic Approaches in N-Substituted Benzamide Synthesis

The formation of the amide bond is one of the most fundamental reactions in organic chemistry. nih.gov Traditional methods often rely on stoichiometric coupling reagents (like carbodiimides) or the conversion of carboxylic acids into more reactive derivatives (such as acid chlorides). sciepub.com These approaches suffer from poor atom economy and generate significant chemical waste. sciepub.comchemistryviews.org

Modern synthesis favors catalytic methods for amide bond formation, which are more efficient and environmentally benign. nih.govucl.ac.uk Boron-based catalysts, such as boric acid and various boronic acids, have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. sciepub.comucl.ac.ukresearchgate.net The proposed mechanism involves the reaction of boric acid with the carboxylic acid to form a mixed anhydride intermediate, which then reacts with the amine to form the amide and regenerate the catalyst. sciepub.com This avoids the need for hazardous activating agents and harsh reaction conditions. researchgate.net Other catalytic systems, including enzymatic approaches using lipases, also offer green and efficient routes to amide bond formation under mild conditions. nih.gov

Table 2: Overview of Catalytic Methods for Amide Synthesis

Catalytic SystemDescriptionKey Features
Boric Acid A simple, inexpensive, and readily available catalyst for the direct reaction of carboxylic acids and amines or urea. sciepub.comresearchgate.netCan be performed under solvent-free conditions, high yielding. researchgate.net
Boronic Acids A range of simple to complex boronic acids can catalyze amidation, often requiring azeotropic water removal. ucl.ac.ukEffective at lower temperatures, wide substrate tolerance. ucl.ac.uk
Enzymatic Catalysis (e.g., Lipase) Biocatalysts like Candida antarctica lipase B (CALB) catalyze the amidation of free carboxylic acids and amines in organic media. nih.govHighly selective, environmentally benign, operates under mild conditions. nih.gov

Green Chemistry Principles in Synthetic Route Optimization

The application of green chemistry principles is essential for developing sustainable synthetic processes in the pharmaceutical and chemical industries. nih.govucl.ac.uk The goal is to design products and processes that minimize the use and generation of hazardous substances. nih.gov For the synthesis of this compound, several green chemistry principles can be applied to optimize the synthetic route.

A key aspect is the choice of solvent. Many traditional amide coupling reactions use dipolar aprotic solvents like DMF and NMP, which face increasing regulatory scrutiny due to toxicity concerns. ucl.ac.uk Promoting the use of safer, greener solvents or developing solvent-free reaction conditions is a primary goal. ucl.ac.ukresearchgate.net The boric acid-catalyzed synthesis of amides, for example, can be performed efficiently without any solvent, significantly reducing waste. researchgate.net

Furthermore, prioritizing catalytic methods over stoichiometric reagents is fundamental to green chemistry. ucl.ac.uk Catalytic reactions improve atom economy by reducing the formation of by-products. sciepub.com Instead of using a full equivalent of an activating agent that becomes waste, a small amount of catalyst can facilitate the reaction many times. The development of greener approaches, such as using recoverable catalysts or reusable starting materials, further minimizes the environmental impact of amide synthesis. chemistryviews.org

Table 3: Application of Green Chemistry Principles to Amide Synthesis

Green Chemistry PrincipleApplication in Amide SynthesisExample
Waste Prevention Using catalytic methods instead of stoichiometric activators to reduce by-product formation. sciepub.comBoric acid-catalyzed amidation avoids the waste generated from coupling reagents like EDC or HATU. sciepub.comucl.ac.uk
Atom Economy Designing reactions where the maximum proportion of starting materials is incorporated into the final product.Direct amidation of a carboxylic acid and an amine has a higher atom economy than methods requiring conversion to an acid chloride. sciepub.com
Safer Solvents and Auxiliaries Avoiding the use of hazardous solvents or running reactions under solvent-free conditions. ucl.ac.ukPerforming amide synthesis via trituration and direct heating without a solvent. researchgate.net
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. ucl.ac.ukA small molar percentage of a boronic acid catalyst can facilitate the formation of the amide bond. ucl.ac.uk

Sophisticated Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

No crystallographic data for N-[(2-methoxynaphthyl)methyl]benzamide has been found in the existing literature or structural databases. Therefore, a discussion on its crystal packing, intermolecular interactions (such as hydrogen bonding and π-π stacking), molecular conformation, and geometrical parameters cannot be provided. Furthermore, details on crystallographic data refinement and validation are unavailable.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Similarly, there is a lack of published ¹H NMR and ¹³C NMR spectra for this compound. As a result, an analysis of its proton and carbon chemical shifts and coupling constants cannot be conducted.

While data exists for structurally related compounds, such as N-benzylbenzamide and other substituted benzamides, extrapolation of this information would not provide an accurate or scientifically rigorous description of the specific target compound as per the requested focus. The unique electronic and steric contributions of the 2-methoxynaphthyl group would significantly influence the spectroscopic and crystallographic properties, making direct comparisons with simpler analogues speculative.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity between atoms. spectroscopyonline.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, cross-peaks would be expected between the N-H proton and the benzylic methylene (B1212753) (CH₂) protons, and between the methylene protons and the adjacent aromatic proton on the naphthalene (B1677914) ring. It also helps to delineate the coupling networks within the benzoyl and naphthyl aromatic systems. chemicalbook.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. nih.gov An HSQC spectrum would show a correlation between the benzylic CH₂ protons and their corresponding carbon atom, the methoxy (B1213986) protons and the methoxy carbon, and each aromatic proton with its respective carbon atom. This is crucial for assigning the complex aromatic regions of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing information about the molecule's conformation. For this compound, NOESY would be expected to show correlations between the benzylic CH₂ protons and the protons on the adjacent aromatic rings (both the benzoyl and naphthyl moieties), helping to establish their relative orientation. nih.gov

A hypothetical summary of expected 2D NMR correlations is presented in the table below.

Proton (¹H) SignalExpected COSY CorrelationsExpected NOESY Correlations
N-HBenzylic CH₂Benzylic CH₂, Ortho protons of benzoyl group
Benzylic CH₂N-H, Naphthyl H-1Naphthyl H-1, Ortho protons of benzoyl group
Methoxy (OCH₃)NoneNaphthyl H-1, Naphthyl H-3
Benzoyl ProtonsWithin the benzoyl ring systemBenzylic CH₂, N-H
Naphthyl ProtonsWithin the naphthyl ring systemBenzylic CH₂, Methoxy protons

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. researchgate.netlibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A prominent C=O (carbonyl) stretching band for the amide group would appear around 1630-1680 cm⁻¹. The N-H stretch of the secondary amide is expected in the region of 3300-3500 cm⁻¹. Other characteristic peaks would include C-H stretches for the aromatic and methylene groups, and C-O stretching for the methoxy group. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations typically give strong signals in Raman spectra. The symmetric stretching of the C=C bonds in the aromatic rings would be prominent.

The table below summarizes the expected vibrational frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretching3300 - 3500
Amide (C=O)Stretching1630 - 1680
Aromatic (C-H)Stretching3000 - 3100
Methylene (C-H)Stretching2850 - 2960
Methoxy (C-O)Stretching1000 - 1300
Aromatic (C=C)Stretching1400 - 1600

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C₁₉H₁₇NO₂), the exact mass can be calculated and compared to the experimentally determined value with a high degree of accuracy. This technique helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, a common fragmentation would be the cleavage of the bond between the carbonyl group and the nitrogen, leading to a benzoyl cation (m/z 105).


Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com It is favored for its balance of accuracy and computational efficiency. DFT calculations can predict a wide range of molecular properties from the ground state electron density.

While a specific DFT analysis for N-[(2-methoxynaphthyl)methyl]benzamide is not present in the surveyed scientific literature, the principles can be illustrated using data from foundational components like benzamide (B126).

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This optimized structure represents the most stable conformation of the molecule in the gas phase. The process involves calculating the forces on each atom and iteratively adjusting their positions until the net force approaches zero and the total energy is minimized. researchgate.net

For a molecule like this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the naphthalene (B1677914) and benzene (B151609) rings relative to the central amide linkage.

Illustrative Data: Optimized Geometry of Benzamide

To illustrate the output of such a calculation, the table below presents theoretical geometric parameters for the related, simpler molecule, benzamide, calculated using DFT methods.

ParameterBond/AngleCalculated Value
Bond LengthC=O1.25 Å
Bond LengthC-N1.36 Å
Bond AngleO=C-N122.5°
Bond AngleC-N-H117.5°

This interactive table contains illustrative data for Benzamide to demonstrate the typical output of a geometry optimization calculation.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman spectra. scirp.org The calculated frequencies correspond to specific molecular motions, such as the stretching and bending of bonds. nih.gov

For this compound, this analysis would predict characteristic frequencies for key functional groups, including the C=O stretch of the amide, the N-H stretch, C-O-C stretches of the methoxy (B1213986) group, and various C-H and C=C vibrations within the aromatic rings. Comparing these theoretical spectra with experimental data, if available, is a crucial method for structural validation.

Illustrative Data: Key Vibrational Frequencies of Related Amides

The following table shows typical calculated and experimental vibrational frequencies for characteristic bonds found in amide-containing molecules. scirp.orgresearchgate.net

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
N-H StretchAmide3500–3300
C-H Stretch (Aromatic)Aryl C-H3100–3000
C=O StretchAmide I band1720–1650
C-N StretchAmide1400–1200

This interactive table presents typical vibrational frequency ranges for functional groups present in the target molecule, based on data from related compounds.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. tsijournals.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. tsijournals.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. tsijournals.com Conversely, a small gap indicates that a molecule is more reactive and can be more easily polarized. tsijournals.com

In this compound, the HOMO would likely be distributed across the electron-rich naphthalene ring system, while the LUMO might be centered on the electron-withdrawing benzamide portion. DFT calculations for related molecules like naphthalene and benzamide show how substitutions can influence these orbital energies. researchgate.netrsc.org For instance, adding electron-donating groups tends to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, generally reducing the energy gap. rsc.org

Illustrative Data: FMO Energies of Naphthalene and Benzamide

The table below provides representative HOMO, LUMO, and energy gap values for the parent structures, naphthalene and benzamide, as determined by DFT calculations.

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Naphthalene-6.13-1.384.75 samipubco.com
Benzamide-7.21-0.826.39 tsijournals.com

This interactive table contains illustrative data for the core structural components of the target molecule to demonstrate FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. wolfram.com

For this compound, an MEP map would clearly identify the key reactive sites. The most negative potential (red) would be localized on the highly electronegative oxygen atom of the carbonyl group. Regions of positive potential (blue) would be expected around the amide hydrogen (N-H), making it a potential hydrogen bond donor. The aromatic rings would show a distribution of potential, with the methoxy group influencing the electron density of the naphthalene ring. This mapping is invaluable for predicting how the molecule will interact with biological receptors or other reactants. thayashi.comresearchgate.netnih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Descriptors

QSAR and QSPR studies aim to build mathematical models that correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. nih.gov These models rely on the calculation of "molecular descriptors," which are numerical values that quantify different aspects of a molecule's structure.

The Topological Polar Surface Area (TPSA) is a molecular descriptor defined as the sum of the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule, including their attached hydrogens. It is a key predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. Molecules with lower TPSA values are generally more lipid-soluble and can more easily permeate biological membranes.

The TPSA for this compound can be calculated based on its structural fragments. The presence of the amide group (a carbonyl oxygen and a nitrogen atom) is the primary contributor to its polarity.

Calculated Descriptor for this compound

DescriptorValue
Topological Polar Surface Area (TPSA)41.6 Ų

This interactive table presents the calculated TPSA value for the title compound.

Lipophilicity Descriptors (e.g., LogP/XLogP3)

Lipophilicity is a critical physicochemical property in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between an octanol (B41247) and water phase. nih.gov While experimental methods exist, computational models provide valuable predictions. javeriana.edu.co Descriptors like XLogP3 are algorithmically calculated partition coefficients that serve as reliable estimators of lipophilicity. javeriana.edu.co

For this compound, the calculated XLogP3 value is 4.5. This value suggests that the compound is significantly lipophilic, indicating a preference for lipid-like environments over aqueous ones. A higher LogP or XLogP3 value is generally associated with lower aqueous solubility and potentially higher permeability across lipid membranes. The lipophilicity of substituted benzamides is a known factor that can affect their biological activity. nih.gov

Calculated Lipophilicity and Physicochemical Properties
DescriptorValue
Molecular FormulaC19H17NO2
Molecular Weight291.35 g/mol
XLogP34.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

Rotatable Bonds and Conformational Flexibility

Conformational flexibility, largely determined by the number of rotatable bonds, is a key factor in a molecule's ability to adopt different spatial arrangements and interact with biological targets. A rotatable bond is typically defined as any single bond, not in a ring, bound to a non-hydrogen atom.

This compound possesses four rotatable bonds. These bonds allow for significant conformational freedom, enabling the benzamide and methoxynaphthyl moieties to orient themselves in various ways relative to each other. The key rotatable bonds are:

The C-C bond between the naphthyl ring and the methylene (B1212753) bridge.

The C-N bond between the methylene bridge and the amide nitrogen.

The C-C bond between the benzoyl group and the amide carbonyl.

The C-O bond of the methoxy group.

The rotation around the amide C-N bond is known to have a significant energy barrier due to its partial double-bond character, often leading to distinct cis and trans rotamers. scielo.br The flexibility imparted by these bonds means the molecule does not have a single rigid shape but exists as an ensemble of conformations. Understanding this conformational space is crucial for predicting its interaction with binding sites. javeriana.edu.coscielo.br

Rotatable Bonds in this compound
Structural FeatureNumber of Rotatable Bonds
Total Rotatable Bonds4

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govsemanticscholar.org This method requires a known crystal structure, which is not publicly available for this compound. However, the principles of the analysis can be described.

The Hirshfeld surface is generated by partitioning the crystal space, defining a region where the electron density of the pro-molecule (the molecule of interest) is greater than that of all other molecules in the pro-crystal. nih.gov Properties such as d_norm (normalized contact distance) can be mapped onto this surface. Red spots on a d_norm map indicate close intermolecular contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue areas signify longer contacts. researchgate.net

The information from the Hirshfeld surface is summarized in a 2D fingerprint plot, which plots the distance to the nearest nucleus external to the surface (d_e) against the distance to the nearest nucleus internal to the surface (d_i). researchgate.net These plots provide a quantitative summary of the types of intermolecular contacts and their relative prevalence. For a molecule like this compound, one would expect to see significant contributions from:

H···H contacts: Typically the most abundant, appearing as a large, diffuse region in the center of the plot. researchgate.netnih.gov

C···H/H···C contacts: Appearing as characteristic "wings" on the plot, these would signify C-H···π interactions between the aromatic rings. nih.gov

O···H/H···O contacts: Appearing as sharp "spikes" in the plot, these would represent hydrogen bonds involving the amide N-H donor and the carbonyl and methoxy oxygen acceptors. researchgate.net

This analysis provides crucial insights into the forces that stabilize the crystal packing. semanticscholar.orgrsc.org

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method that complements Hirshfeld surface analysis by visualizing weak, non-covalent interactions in real space. It is based on the electron density (ρ) and its reduced density gradient (s). The analysis generates 3D isosurfaces that identify regions of interaction, which are color-coded to denote their nature.

Typically, the color scale is:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, attractive van der Waals interactions.

Red: Repulsive interactions, such as steric clashes.

For this compound, an NCI analysis would be expected to reveal a blue isosurface between the amide hydrogen (N-H) and the carbonyl oxygen of a neighboring molecule, confirming a hydrogen bond. Green, sheet-like surfaces would likely appear between the flat faces of the naphthalene and benzene rings, indicating π-π stacking interactions. This visualization provides a qualitative and intuitive picture of the bonding patterns that hold the molecules together.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in a specific environment, such as in aqueous solution or a lipid membrane, providing detailed information on its conformational flexibility and dynamics.

An MD simulation would allow for the exploration of the potential energy surface of the molecule, revealing the different low-energy conformations it can adopt by rotating its four flexible bonds. This process, known as conformational sampling, is critical for understanding how the molecule might adapt its shape to fit into a biological receptor. The simulation can reveal the preferred torsion angles, the stability of different conformers, and the timescale of transitions between them. This information goes beyond the static picture provided by a single crystal structure, offering a dynamic view of the molecule's behavior that is essential for modern drug design.

Structure Activity Relationship Sar Elucidation and Molecular Design Principles

Systematic Structural Modification Studies on the Benzamide (B126) Scaffold

Alterations to the benzamide portion of the molecule can influence its binding orientation and interaction with protein residues. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the charge distribution of the aromatic ring and the hydrogen-bonding capacity of the amide group. Furthermore, the size and position of substituents on the benzamide ring can create or disrupt favorable contacts within a binding pocket.

Illustrative data on the impact of benzamide scaffold modifications on hypothetical receptor binding affinity is presented below. Please note that this data is for illustrative purposes to demonstrate SAR principles and is based on general findings for N-benzylbenzamide analogs.

Compound Benzamide Substituent (R) Hypothetical Binding Affinity (Ki, nM)
1H150
24-Chloro85
34-Methoxy120
43,4-Dichloro50
54-Trifluoromethyl70

Role of the Naphthyl Moiety in Modulating Molecular Recognition

The presence of a naphthyl moiety, a bicyclic aromatic system, significantly influences the compound's properties compared to a simpler phenyl ring. This larger, more lipophilic group can engage in more extensive van der Waals and π-π stacking interactions within a protein's binding site, often leading to enhanced affinity. nih.govmdpi.com The specific geometry and electronic nature of the naphthyl ring are critical for optimal molecular recognition.

The orientation of the naphthyl group, dictated by the linker, is crucial for fitting into hydrophobic pockets of a target protein. The extended aromatic system of the naphthyl group can form favorable interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The following table provides an illustrative comparison of the effect of different aromatic systems on hypothetical biological activity, highlighting the contribution of the naphthyl moiety based on general SAR principles.

Compound Aromatic Moiety Hypothetical Activity (IC50, µM)
6Phenyl5.2
71-Naphthyl1.8
82-Naphthyl1.5
92-Methoxynaphthyl0.9

Impact of Methoxy (B1213986) Substitution on SAR Profiles

The methoxy group (-OCH₃) is a common functional group in medicinal chemistry that can exert a profound influence on a molecule's structure-activity relationship through a combination of electronic and steric effects. nih.gov Its presence on the naphthyl ring of N-[(2-methoxynaphthyl)methyl]benzamide is a key determinant of its interaction profile.

Electronically, the methoxy group is a moderate electron-donating group through resonance and can influence the electron density of the naphthyl ring. It can also act as a hydrogen bond acceptor, potentially forming crucial interactions with hydrogen bond donors in a receptor binding site. The position of the methoxy group is critical; in the 2-position of the naphthyl ring, it can influence the conformation of the molecule and its presentation to the target protein. Studies on related compounds have shown that methoxy substitution can enhance activity. researchgate.net

To illustrate the impact of methoxy substitution, the following table presents hypothetical activity data for N-(naphthylmethyl)benzamide analogs. This data is based on general SAR principles and is for illustrative purposes only.

Compound Naphthyl Substitution Hypothetical Activity (EC50, nM)
102-Naphthyl75
112-Methoxy-1-naphthyl40
126-Methoxy-2-naphthyl55
132-Hydroxy-1-naphthyl90

Influence of the Alkyl Linker and Amide Linkage on SAR

The length and rigidity of the alkyl linker are critical. A single methylene (B1212753) unit provides a degree of rotational freedom, allowing the naphthyl and benzamide moieties to orient themselves favorably within a binding pocket. Increasing or decreasing the linker length, or introducing rigidity through cyclization or double bonds, can drastically alter biological activity by changing the distance and relative orientation of the key interacting groups. nih.gov

The table below illustrates the influence of the linker and amide linkage on hypothetical biological activity, based on established SAR principles for related compounds. This data is for illustrative purposes.

Compound Linker Modification Amide Modification Hypothetical Activity (IC50, µM)
14-CH₂--CONH-0.9
15-(CH₂)₂--CONH-3.5
16-CH₂--CSNH-2.1
17Cyclopropyl-CONH-5.8

Correlation of Computational Descriptors with Observed Activities

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in medicinal chemistry for understanding how the physicochemical properties of a molecule relate to its biological activity. nih.gov By calculating various computational descriptors, it is possible to build mathematical models that can predict the activity of novel compounds. For a molecule like this compound, these descriptors can provide insight into the key molecular features driving its biological effects.

Commonly used descriptors include:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which describe the electronic distribution and reactivity of the molecule.

Steric Descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule and its ability to fit into a binding site.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the molecule and its ability to cross cell membranes and interact with hydrophobic pockets.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to generate 3D-QSAR models that provide a visual representation of where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favored or disfavored for optimal activity. nih.govijpsonline.comslideshare.netmdpi.com

The following table provides an illustrative example of a hypothetical correlation between selected computational descriptors and the observed biological activity for a series of this compound analogs. This data is for illustrative purposes to demonstrate the principles of QSAR.

Compound logP Molecular Weight HOMO Energy (eV) Hypothetical Activity (pIC50)
184.2291.34-5.86.0
194.6325.78-5.96.5
204.5321.37-5.76.3
215.0356.22-6.07.1

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on "this compound" corresponding to the detailed molecular modeling and ligand-target interaction profiling outlined in the user's request.

Searches for this particular compound in conjunction with key terms such as "molecular docking," "pharmacophore modeling," "molecular dynamics simulations," "binding free energy calculations," and "fragment-based screening" did not yield any dedicated studies. Therefore, it is not possible to provide a detailed, evidence-based article on the following requested topics for this compound:

Molecular Modeling and Ligand Target Interaction Profiling

Fragment-Based Screening (FBS) Methodologies for Analog Discovery:There is no information on the use of this compound in fragment-based screening.

Consequently, the generation of a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "N-[(2-methoxynaphthyl)methyl]benzamide" cannot be completed at this time due to the absence of the necessary research findings in the public domain.

In Vitro Exploration of Biological Activities and Mechanistic Studies

Enzyme Inhibition Assays

There is no available research detailing the inhibitory effects of N-[(2-methoxynaphthyl)methyl]benzamide on enzymes such as cholinesterases (acetylcholinesterase or butyrylcholinesterase) or tyrosine kinases. While structurally related N-benzylbenzamide and benzamide (B126) scaffolds have been investigated for the inhibition of various enzymes, including histone deacetylases (HDACs) and soluble epoxide hydrolase (sEH), specific inhibitory concentration (IC₅₀) values or kinetic data for this compound are not present in the public domain.

Receptor Binding Studies

No studies were identified that investigated the binding affinity of this compound for any specific receptors. For instance, there is no data on its potential interaction with serotonin (B10506) receptors like the 5-HT1A or 5-HT2A subtypes, a target for some N-benzyl derivatives. Consequently, binding constants such as Kᵢ or Kₑ values are not available.

Mechanistic Investigations at the Molecular Level

In the absence of primary biological activity data, there have been no subsequent mechanistic investigations into how this compound might interact with a biological target. Therefore, information distinguishing between potential allosteric or orthosteric binding mechanisms is not available.

Selectivity Profiling against Off-Targets

No selectivity profiling has been published for this compound. This type of study would typically involve screening the compound against a panel of related enzymes or receptors to determine its specificity, but such data does not exist in the current body of scientific literature.

In Vitro Permeability Studies

There is no published data on the in vitro permeability of this compound. Specifically, results from assays designed to predict blood-brain barrier penetration, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), have not been reported for this compound.

Future Directions and Emerging Research Avenues for N 2 Methoxynaphthyl Methyl Benzamide

Design and Synthesis of Advanced N-[(2-methoxynaphthyl)methyl]benzamide Derivatives

The future development of this compound will heavily rely on the rational design and synthesis of advanced derivatives to improve efficacy, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the modification of the core scaffold. nih.govresearchgate.net Key strategies will involve the introduction of diverse functional groups onto both the benzamide (B126) and naphthyl rings. For instance, incorporating fluorine atoms has been shown to improve the biological properties of other benzamide derivatives by affecting properties like binding affinity and lipophilicity. acs.org

Synthetic efforts may focus on creating libraries of analogs with systematic variations. This could include altering the methoxy (B1213986) group on the naphthalene (B1677914) ring, substituting various positions on the benzamide phenyl ring, or modifying the methylene (B1212753) linker. The goal is to identify derivatives with enhanced interactions with biological targets. Recent studies on other N-substituted benzamides have shown that even minor structural modifications, such as the addition of a chlorine atom or a nitro-group, can significantly impact anti-proliferative activity. researchgate.net

Table 1: Potential Modifications for Advanced Derivatives

Modification SitePotential SubstituentsAnticipated Improvement
Naphthyl RingHalogens (F, Cl, Br), Alkyl groups, Cyano groupsEnhanced binding affinity, altered lipophilicity
Benzamide RingNitro groups, Amines, Heterocyclic ringsImproved target selectivity, increased potency
Methylene LinkerCarbonyl group, Introduction of stereocentersConformational rigidity, altered binding mode

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Computational approaches, particularly artificial intelligence (AI) and machine learning (ML), are poised to revolutionize the optimization of compounds like this compound. These technologies can analyze vast datasets to predict the biological activities and physicochemical properties of novel derivatives before they are synthesized, saving significant time and resources.

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and virtual screening can be employed to screen large virtual libraries of potential derivatives. nih.gov ML algorithms can be trained on existing data from other benzamide compounds to identify key structural features that correlate with desired therapeutic effects or to predict ADME (absorption, distribution, metabolism, and excretion) parameters. This computational pre-screening allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Exploration of Novel Biological Targets for Benzamide Scaffolds

The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. While the specific targets of this compound may be under investigation, research into related compounds suggests several promising avenues for exploration.

Recent studies have identified benzamide derivatives as potent inhibitors of various enzymes and receptors involved in disease pathogenesis. These include:

Poly(ADP-ribose) polymerase-1 (PARP-1): An enzyme critical for DNA damage repair, making it a key target in cancer therapy. nih.gov

Glucokinase (GK): An important regulator of glucose metabolism, presenting a target for antidiabetic drugs. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, inhibition of which is a strategy for cancer treatment. tandfonline.com

Histone Deacetylases (HDACs): Enzymes that play a crucial role in gene expression and are targets for cancer and other diseases. researchgate.net

Cereblon (CRBN): A substrate receptor for an E3 ubiquitin ligase, which is a target for novel anticancer agents known as PROTACs (Proteolysis-Targeting Chimeras). acs.orgacs.org

Future research should involve screening this compound and its derivatives against a panel of these and other emerging targets to uncover new therapeutic applications.

Table 2: Potential Biological Targets for Benzamide Scaffolds

TargetTherapeutic AreaReference
PARP-1Oncology nih.gov
GlucokinaseDiabetes nih.gov
VEGFR-2Oncology tandfonline.com
HDACsOncology researchgate.net
Cereblon (CRBN)Oncology acs.orgacs.org

Development of Prodrug Strategies and Targeted Delivery Systems

To overcome challenges related to bioavailability and to enhance tissue-specific delivery, the development of prodrugs and targeted delivery systems for this compound is a critical future direction. A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active form through metabolic processes. nih.gov

This strategy can be used to improve properties such as solubility and permeability across biological membranes. ump.edu.pl For instance, modifying the parent compound to increase its lipophilicity can enhance its ability to cross cell membranes. researchgate.net Various "promoieties" can be attached to the core molecule, which are designed to be cleaved by specific enzymes at the target site, thereby releasing the active drug where it is needed most and potentially reducing systemic side effects. nih.gov

High-Throughput Screening (HTS) of N-Substituted Benzamide Libraries

High-Throughput Screening (HTS) is a powerful method for rapidly assessing the biological activity of large numbers of compounds. nih.gov Establishing HTS campaigns for libraries of N-substituted benzamides, including derivatives of this compound, will be instrumental in discovering new lead compounds. These campaigns can utilize either cell-based assays, which measure the effect of a compound on whole cells, or target-based assays, which assess the interaction of a compound with a specific protein or enzyme. nih.gov

The screening of extensive and diverse chemical libraries significantly increases the probability of identifying novel "hits." acs.org Advances in automation and miniaturization allow for the screening of hundreds of thousands of compounds in a short period. The hits identified through HTS can then serve as starting points for further optimization through the medicinal chemistry strategies outlined above, accelerating the drug discovery pipeline for this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.